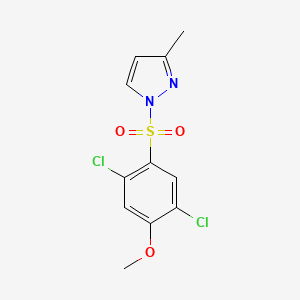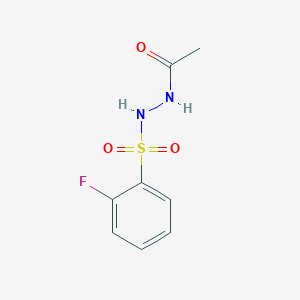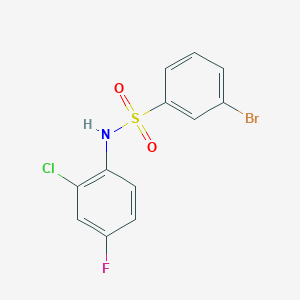![molecular formula C14H12ClNO4S B7638105 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as N-(4-Chloro-2-methylphenyl)-3-sulfamoylbenzoic acid (CSB), is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CSB has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of CSB involves the inhibition of several key enzymes and signaling pathways. CSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. CSB also inhibits the activity of 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of pro-inflammatory mediators. Furthermore, CSB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CSB has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, CSB has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CSB has also been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CSB has several advantages for lab experiments. It is easy to synthesize and purify, making it a cost-effective and efficient process for large-scale production. Additionally, CSB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are some limitations to using CSB in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, CSB has been found to exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CSB. One potential area of research is the development of CSB analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of CSB and its potential therapeutic applications. Furthermore, the use of CSB in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Overall, CSB has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and clinical applications.
Synthesemethoden
The synthesis of CSB involves the reaction of 4-chloro-2-methylbenzenesulfonamide with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques. This method has been optimized to produce high yields of pure CSB, making it a cost-effective and efficient process for large-scale production.
Wissenschaftliche Forschungsanwendungen
CSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. CSB has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, CSB has been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUGFGUJAKPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)




